molecular formula C3H5O3P B1601744 Propadienylphosphonic acid CAS No. 34163-96-7

Propadienylphosphonic acid

Cat. No.: B1601744
CAS No.: 34163-96-7
M. Wt: 120.04 g/mol
InChI Key: OPSHPJNGHQXCNF-UHFFFAOYSA-N
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Description

Propadienylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a propadienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Propadienylphosphonic acid can be synthesized through a multi-step process starting from propargyl alcohol and phosphorus trichloride. The initial step involves the reaction of propargyl alcohol with an excess of phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite. This intermediate undergoes thermal rearrangement to yield propadienylphosphonic dichloride. The final steps involve catalytic hydrogenation and hydrolysis to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Propadienylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and alcohols are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Phosphonic acid derivatives.

    Reduction Products: Cis-1-propenylphosphonic acid.

    Substitution Products: Various alkyl and aryl phosphonic acid derivatives.

Scientific Research Applications

Propadienylphosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as an antibacterial agent.

    Medicine: Explored for its role in drug development, particularly in the synthesis of phosphonate-based drugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of propadienylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to inhibition of enzymatic activities or alteration of molecular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Propadienylphosphonic acid is unique due to its propadienyl moiety, which imparts distinct chemical reactivity and potential applications compared to other phosphonic acids. Its ability to undergo specific reactions and form unique derivatives makes it valuable in various research and industrial applications.

Properties

InChI

InChI=1S/C3H5O3P/c1-2-3-7(4,5)6/h3H,1H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSHPJNGHQXCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517863
Record name Propadienylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34163-96-7
Record name Propadienylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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